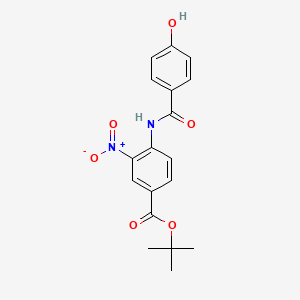
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is an organic compound that features a tert-butyl ester group, a hydroxybenzamido group, and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 4-hydroxybenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding tert-butyl 4-hydroxy-3-nitrobenzoate. Finally, the amide formation is achieved by reacting the nitro compound with an appropriate amine under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods can be adapted for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of tert-butyl 4-(4-oxobenzamido)-3-nitrobenzoate.
Reduction: Formation of tert-butyl 4-(4-aminobenzamido)-3-nitrobenzoate.
Substitution: Formation of 4-(4-hydroxybenzamido)-3-nitrobenzoic acid
Scientific Research Applications
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of the hydroxybenzamido group, which can scavenge free radicals and inhibit lipid peroxidation. The nitro group may also play a role in modulating the compound’s biological activity by undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Structurally similar but lacks the nitro and amido groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl ester group but differs in the core structure and functional groups
Uniqueness
Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxybenzamido and nitro groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-hydroxybenzoyl)amino]-3-nitrobenzoate |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)12-6-9-14(15(10-12)20(24)25)19-16(22)11-4-7-13(21)8-5-11/h4-10,21H,1-3H3,(H,19,22) |
InChI Key |
XDQGTEDUXDYNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


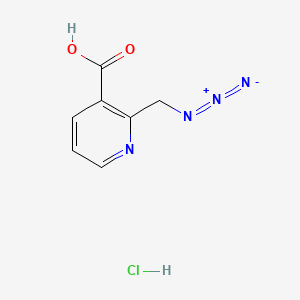
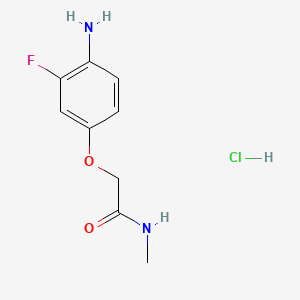
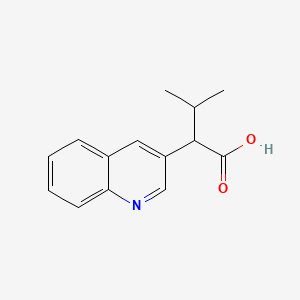
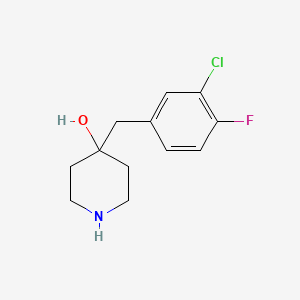

![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)
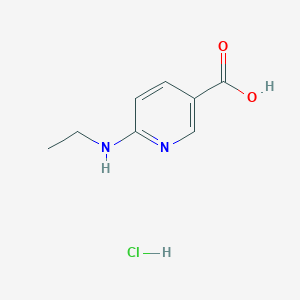
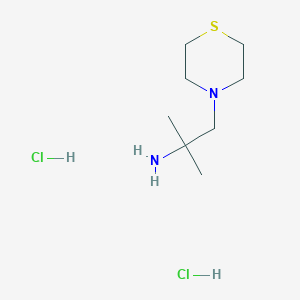
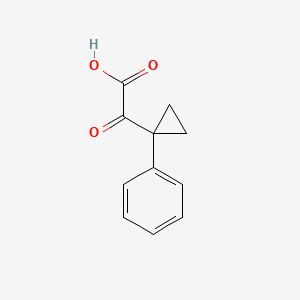
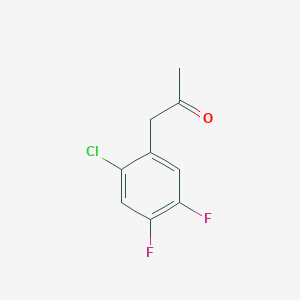
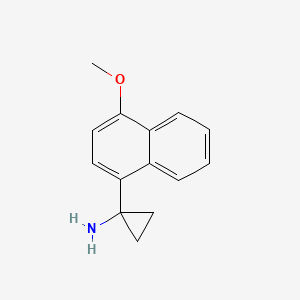
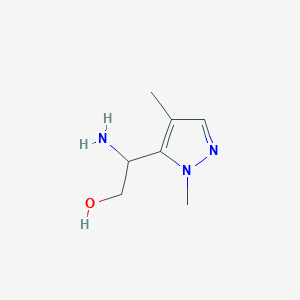
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
